2-(1-Aminobutyl)-6-chloro-4-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-(1-aminobutyl)-6-chloro-4-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
NSRIHQMSPKSPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)F)Cl)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1 Aminobutyl 6 Chloro 4 Fluorophenol
Strategic Retrosynthesis and Identification of Key Precursors
A retrosynthetic analysis of 2-(1-Aminobutyl)-6-chloro-4-fluorophenol identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnection is at the C-C bond between the aromatic ring and the aminobutyl side chain. A secondary disconnection at the C-N bond of the chiral amine further simplifies the side chain precursor.
This two-pronged disconnection strategy reveals two key precursors:
A functionalized phenolic core , such as 2-chloro-4-fluorophenol . This precursor must be activated for the introduction of the side chain.
A chiral 1-aminobutyl synthon or a prochiral precursor that can be converted into the desired enantiomer.
An alternative, and often more practical, retrosynthetic pathway involves a Friedel-Crafts acylation or a similar reaction to install a butanoyl side chain onto the phenolic ring first, followed by the stereoselective introduction of the amine. This approach identifies 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one as a crucial late-stage intermediate. The synthesis of this key ketone precursor would likely begin with 4-fluorophenol, followed by regioselective chlorination and then acylation. The final and most critical step is the asymmetric conversion of the ketone to the primary chiral amine.
Retrosynthetic Scheme:
This strategy isolates the challenges of regiocontrol on the aromatic ring and stereocontrol at the benzylic position, allowing for the application of specialized and highly efficient synthetic methods for each part.
Enantioselective Synthesis Pathways to the Chiral Aminobutyl Moiety
The creation of the stereogenic center in the 1-aminobutyl side chain is a critical aspect of the synthesis. Achieving high enantiopurity is paramount, and several advanced methods are available to control this stereochemistry. These methods transform the prochiral ketone intermediate, 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one, into the target chiral amine.
Transition metal-catalyzed asymmetric reactions are powerful tools for synthesizing chiral amines from prochiral ketones or imines. nih.govacs.org Asymmetric hydrogenation and asymmetric reductive amination are the most direct routes.
Asymmetric Hydrogenation of Imines: The precursor ketone can be condensed with an ammonia source or a protected amine (e.g., a benzylimine) to form a prochiral imine. This imine is then hydrogenated using a chiral transition-metal catalyst. Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands are commonly employed. The choice of ligand is crucial for achieving high enantioselectivity. nih.gov
Asymmetric Reductive Amination (ARA): This method combines the ketone, an ammonia source (like ammonium formate or ammonia itself), and a reducing agent (such as H₂ or a hydride source) in a one-pot reaction catalyzed by a chiral metal complex. semanticscholar.org Direct asymmetric reductive amination is highly atom-economical and avoids the isolation of the intermediate imine, which can be unstable. semanticscholar.org
Below is a table summarizing representative catalytic systems used for asymmetric amination of ketones.
| Catalyst System | Ligand Type | Reductant | Typical Substrate | Enantiomeric Excess (ee) |
| [Ir(COD)Cl]₂ / Chiral P,N-Ligand | Phosphine-Oxazoline | H₂ | Aromatic Ketones | >95% |
| RuCl₂(chiral P-P)(chiral diamine) | Chiral Diphosphine & Diamine | H₂ / Formic Acid | Aryl Ketones | Up to 99% |
| [Rh(COD)₂]BF₄ / Chiral Diene | Chiral Diene Ligand | H₂ | N-Aryl Imines | >90% |
A more common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
Example of an Auxiliary-Mediated Route:
The butanoyl side chain is attached to a chiral auxiliary, such as an Evans oxazolidinone.
The resulting chiral imide enolate is then subjected to a reaction, for instance, an asymmetric alkylation or conjugate addition, to set a related stereocenter.
Alternatively, a chiral sulfinimine (Ellman's auxiliary) can be formed from the precursor ketone, which then undergoes diastereoselective addition of a nucleophile.
Finally, the auxiliary is cleaved under mild conditions to reveal the chiral primary amine.
While effective, these methods can be lengthy and less atom-economical compared to catalytic approaches due to the need to attach and remove the auxiliary.
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. mdpi.com Amine transaminases (ATAs or TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a prochiral ketone, producing a chiral amine with exceptional enantiopurity. nih.govnih.gov
The key advantages of using transaminases include:
High Enantioselectivity: ATAs often provide enantiomeric excess values of >99%. mdpi.com
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and atmospheric pressure.
Substrate Specificity: A wide range of engineered transaminases are commercially available, allowing for the selection of an enzyme that is active and selective for a specific substrate. researchgate.net
The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine) as it is formed. nih.gov
The table below shows representative data for transaminase-catalyzed synthesis of chiral amines from ketones.
| Enzyme Type | Amine Donor | Substrate Scope | Conversion | Enantiomeric Excess (ee) |
| (R)-selective ATA | Isopropylamine | Aromatic & Aliphatic Ketones | >90% | >99% |
| (S)-selective ATA | L-Alanine | Prochiral Ketones | >95% | >99% |
| Engineered ATA | D-Alanine | Bulky Aryl Ketones | >85% | >99% |
For the synthesis of this compound, an (R)- or (S)-selective transaminase could be chosen to directly convert 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one into the desired enantiomer of the final product.
Regioselective Halogenation and Amination Techniques for the Phenolic Core
The synthesis of the substituted phenolic core requires precise control over the placement of substituents on the aromatic ring. Starting from 4-fluorophenol, the introduction of the chlorine atom and the aminobutyl side chain (or its ketone precursor) must be directed to the correct positions.
The hydroxyl (-OH) group of phenol (B47542) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. ucalgary.cabyjus.com The fluorine (-F) atom is deactivating but is also an ortho, para-director. In 4-fluorophenol, the para position relative to the hydroxyl group is blocked by fluorine. Therefore, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (positions 2 and 6).
To achieve selective monochlorination at the 2-position, reaction conditions must be carefully controlled to prevent the formation of the 2,6-dichloro byproduct. libretexts.org
Methods for Regioselective Chlorination:
Mild Chlorinating Agents: Using less reactive chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), at low temperatures can favor mono-substitution.
Directed Ortho-Chlorination: The use of a directing group can enhance regioselectivity. For instance, a bulky protecting group on the hydroxyl function can sterically hinder one ortho position, or a specific directing group can be temporarily installed that chemically directs the electrophile. Palladium-catalyzed C-H chlorination using a directing group is a modern approach that offers high regioselectivity for the functionalization of phenols. rsc.org
Catalyst Control: The choice of Lewis acid catalyst or solvent can influence the ortho/para ratio in halogenation reactions. researchgate.net For example, certain sulfides have been shown to act as moderators in the chlorination of phenols, increasing the yield of the desired para (or in this case, ortho) isomer. researchgate.net
Once 2-chloro-4-fluorophenol is obtained, the butanoyl side chain can be introduced via a Friedel-Crafts acylation with butanoyl chloride and a Lewis acid like AlCl₃. The acylation will be directed by the existing substituents to the position ortho to the hydroxyl group and meta to the chloro and fluoro groups, leading to the key ketone intermediate.
Nucleophilic Aromatic Substitution in Fluorinated or Chlorinated Precursors
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of highly substituted aromatic compounds. This methodology is particularly effective for aryl halides that possess electron-withdrawing substituents, as these groups activate the ring towards nucleophilic attack. libretexts.org The reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgnih.gov
In the context of synthesizing this compound, a potential precursor would be a 1,2-dichloro-4-fluoro- or 1-chloro-2,4-difluorobenzene derivative. The chlorine and fluorine atoms act as both leaving groups and electron-withdrawing activators. The presence of these halogens ortho or para to the site of substitution is crucial for stabilizing the anionic intermediate. libretexts.org
A key consideration in SNAr reactions involving multiple different halogens is the relative leaving group ability. Contrary to trends observed in SN1 and SN2 reactions, fluoride is often the best leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack. youtube.com Therefore, in a precursor containing both chlorine and fluorine, the substitution of a fluorine atom is often kinetically favored.
Recent advancements have expanded the scope of SNAr to include unactivated fluoroarenes through the use of organic photoredox catalysis, which allows for the functionalization of electron-neutral and even electron-rich aromatic rings under mild conditions. nih.gov Additionally, directed SNAr reactions have been developed where a directing group, such as an ortho-iodobenzamide, can achieve high regioselectivity without the need for strong electron-withdrawing groups on the substrate. rsc.org These modern approaches could provide alternative pathways for introducing the aminobutyl side chain or a precursor onto a chlorinated and fluorinated benzene (B151609) ring.
| Halogen (X) | Relative Reactivity (kX/kCl) | Key Factor |
|---|---|---|
| F | High | Facilitates rate-determining nucleophilic attack due to high C-X bond polarization. |
| Cl | Reference | Moderate bond polarization and leaving group stability. |
| Br | Slightly Lower | Better leaving group ability but lower bond polarization. |
| I | Lowest | Best leaving group but least effective at activating the ring for initial attack. |
Directed Ortho Metalation Strategies for Functionalization
Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of substituted aromatic rings. The methodology relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) and directs deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent with high precision. researchgate.netuwindsor.ca
For the synthesis of this compound, the phenolic hydroxyl group is an excellent DMG. However, its acidic proton would be quenched by the organolithium base. Therefore, it is necessary to first protect the hydroxyl group. Common protected forms that are effective DMGs include methoxy (B1213986) (-OMe), carbamates (-OCONR2), and silyl ethers. A tetrahydropyranyl (THP) protected hydroxy group, for instance, has been shown to be a superior ortho-directing group compared to a trifluoromethyl group. researchgate.net
The regiochemical outcome of the DoM reaction is determined by the relative directing power of the substituents on the aromatic ring. Studies on the metalation of diazine series have established a relative ortho-directing power of F > OMe > Cl. semanticscholar.org This hierarchy is crucial when designing a synthetic route starting from a precursor like 2-chloro-4-fluorophenol. After protection of the hydroxyl group, lithiation would be expected to occur at the position ortho to the strongest directing group. For instance, in a protected 2-chloro-4-fluorophenol, the deprotonation would likely be directed to the C6 position, ortho to the protected hydroxyl group. Subsequent reaction with an appropriate electrophile, such as an N-protected amino-butanal derivative or a related electrophile, would install the desired side chain.
| Directing Group | Relative Directing Power | Typical Conditions |
|---|---|---|
| -OCONR2 (Carbamate) | Very Strong | s-BuLi or n-BuLi, THF, -78 °C |
| -SO2F (Sulfonyl Fluoride) | Strong | LDA, THF, -78 °C researchgate.net |
| -OH (as O-Protected Ether) | Strong | n-BuLi, THF, -78 °C to 0 °C |
| -F (Fluoro) | Moderate | RLi, THF, low temperature |
| -Cl (Chloro) | Weak | RLi, THF, low temperature |
Phenolic Hydroxyl Group Introduction and Protection/Deprotection Strategies
The phenolic hydroxyl group is a key functional moiety in the target molecule, but its reactivity presents challenges during a multi-step synthesis. It is acidic and nucleophilic, which can interfere with many common organic reactions, particularly those involving organometallic reagents or strong bases. Consequently, a robust protection/deprotection strategy is a cornerstone of the synthetic plan. acs.org
The synthesis of polyfunctional molecules often necessitates orthogonal protecting strategies to differentiate between various hydroxyl groups. acs.org For the target compound, the primary task is to mask the single phenolic hydroxyl group. The choice of protecting group is dictated by its stability under the planned reaction conditions and the mildness of the conditions required for its subsequent removal.
Common protecting groups for phenols include ethers, esters, and silyl ethers.
Ethers: Methyl (Me) or benzyl (Bn) ethers are common. Benzyl ethers are particularly useful as they can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H2, Pd/C), which is a mild method that often does not affect other functional groups. acs.org
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used. They are stable to a range of non-acidic and non-fluoride-containing reagents but are easily removed with fluoride sources like tetrabutylammonium fluoride (TBAF).
Esters: Acetates (Ac) can be used, but they are generally more labile and may not be suitable for syntheses involving strong nucleophiles or bases.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr) + Base | H2, Pd/C (Hydrogenolysis) |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl + Imidazole | TBAF or HF |
| Methoxymethyl | MOM | MOMCl + Base | Acid (e.g., HCl) |
| Acetate | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Base (e.g., K2CO3, MeOH) or Acid |
Evaluation of Synthetic Pathway Efficiency and Green Chemistry Metrics
The principles of green chemistry are increasingly integral to the design of synthetic routes, particularly in the pharmaceutical industry, aiming to minimize environmental impact while maximizing efficiency and safety. ctfassets.net The evaluation of a synthetic pathway for a molecule like this compound involves analyzing various metrics that quantify its "greenness." syrris.com
Two of the most widely adopted metrics are the E-Factor and Process Mass Intensity (PMI). ctfassets.netscispace.com
E-Factor: Defined as the mass ratio of waste generated to the mass of the desired product. The pharmaceutical sector often has high E-factors, ranging from 25 to over 200, due to complex, multi-step syntheses. syrris.com
Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (raw materials, solvents, reagents, water) used in a process to the mass of the final active pharmaceutical ingredient (API). syrris.com The ACS Green Chemistry Institute's Pharmaceutical Roundtable has identified PMI as a key high-level metric for benchmarking sustainability. scispace.com A lower PMI indicates a more efficient and less wasteful process.
Other important metrics include Atom Economy (AE), which measures the efficiency of a reaction in converting reactant atoms to the desired product, and Reaction Mass Efficiency (RME), which accounts for both atom economy and chemical yield. mdpi.com
When comparing potential synthetic routes for this compound, a green chemistry perspective would favor pathways with:
High yields and selectivity to maximize material efficiency.
Use of catalytic reagents over stoichiometric ones. ctfassets.net
Minimal use of protecting groups to avoid extra steps and waste. acs.org
Selection of safer, renewable, and less hazardous solvents.
| Metric | Definition | Pathway A (e.g., Linear, 8 steps) | Pathway B (e.g., Convergent, 5 steps) | Ideal Value |
|---|---|---|---|---|
| Process Mass Intensity (PMI) | (Total Mass In) / (Mass of Product) | 150 kg/kg | 85 kg/kg | Low (approaching 1) |
| E-Factor | (Total Waste) / (Mass of Product) | 149 kg/kg | 84 kg/kg | Low (approaching 0) |
| Overall Yield | Product moles / Starting moles | 25% | 45% | High (approaching 100%) |
| Atom Economy (AE) | (MW of Product) / (Σ MW of Reactants) | 35% | 50% | High (approaching 100%) |
Based on a thorough review of available scientific literature, it has been determined that specific experimental and computational data for the compound this compound is not available. The creation of a detailed and scientifically accurate article, as per the requested outline, requires specific spectroscopic and theoretical findings for this exact molecule.
Information on related but distinct compounds—such as various substituted phenols, aminophenols, and chlorofluorophenol isomers—exists. However, extrapolating this data to this compound would be scientifically speculative and would not meet the required standard of accuracy for the specific subject of the request.
Therefore, the requested article focusing solely on the in-depth spectroscopic and computational characterization of this compound cannot be generated at this time due to the absence of published research data for this specific chemical entity.
In Depth Spectroscopic and Computational Characterization
Theoretical and Quantum Chemical Studies
Ab Initio and Semi-Empirical Quantum Mechanical Calculations
Ab initio and semi-empirical quantum mechanical calculations are foundational tools for predicting the geometric and electronic structure of molecules. For a molecule like 2-(1-Aminobutyl)-6-chloro-4-fluorophenol, these calculations would provide crucial insights into its fundamental properties.
Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory would be employed to solve the electronic Schrödinger equation. For a molecule of this size, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311G) would offer a balance between accuracy and computational cost. researchgate.net These calculations would yield optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map could be determined. researchgate.net The MEP, for instance, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net
Semi-Empirical Methods: Methods like AM1, PM3, and MNDO, which use parameters derived from experimental data, could provide a faster, albeit less accurate, initial assessment of the molecule's properties. These are particularly useful for larger systems or for preliminary conformational searches before applying more rigorous ab initio methods.
Analysis of Intermolecular and Intramolecular Interactions
The substituents on the phenol (B47542) ring—amino, chloro, and fluoro groups—are expected to play a significant role in the molecule's network of non-covalent interactions.
Hydrogen Bonding: The presence of the hydroxyl (-OH) and amino (-NH2) groups makes this compound a prime candidate for both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the hydroxyl group and the nitrogen of the aminobutyl group, or with the adjacent chlorine atom. rsc.orgnih.gov Theoretical studies on similar molecules, such as 2-halophenols, have investigated the presence and strength of such intramolecular hydrogen bonds. rsc.org Intermolecularly, the hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or larger supramolecular assemblies in the solid state or in solution. nih.gov
Halogen Bonding: The chlorine and fluorine atoms in the molecule can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile. While fluorine is generally a poor halogen bond donor, chlorine can form significant halogen bonds. mdpi.com These interactions, such as Cl···O or Cl···N, could be a key factor in the crystal packing of the compound. researchgate.net
Non-Covalent Interactions (NCI): A full analysis would also consider other non-covalent interactions, such as van der Waals forces, π-π stacking between aromatic rings in neighboring molecules, and C-H···π interactions. researchgate.netnih.gov Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a comprehensive picture of the forces governing the molecule's structure and stability.
Molecular Dynamics Simulations for Conformational Analysis
The aminobutyl side chain of this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of the molecule over time.
By simulating the motion of atoms and molecules, MD can reveal the preferred conformations (rotamers) of the aminobutyl chain and the dynamics of their interconversion. These simulations would be performed using a suitable force field (e.g., AMBER, CHARMM) that has been parameterized to accurately describe the potential energy of the system. The results of MD simulations can provide insights into the molecule's flexibility, the relative populations of different conformers at a given temperature, and the role of solvent in influencing its conformational preferences. This information is critical for understanding how the molecule might interact with biological targets or other molecules. For analogous compounds, MD simulations have been used to study their interaction with proteins. researchgate.net
Spectroscopic Property Prediction from First Principles
Quantum mechanical calculations allow for the prediction of various spectroscopic properties from first principles, which can then be compared with experimental data for validation.
For this compound, these predictions would include:
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra for similar molecules have been shown to be in good agreement with experimental FTIR and FT-Raman spectra after appropriate scaling. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.
NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structural elucidation.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule, which are responsible for its color and photophysical properties.
Mechanistic Investigations of Chemical Transformations Involving 2 1 Aminobutyl 6 Chloro 4 Fluorophenol
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Probes
Furthermore, spectroscopic probes are instrumental in identifying reaction intermediates. For instance, in situ IR or Raman spectroscopy could potentially detect transient species formed during a transformation. Advanced techniques such as mass spectrometry could be used to identify and characterize intermediates and products, providing insights into the reaction pathway.
Transition State Analysis and Reaction Energetics
A complete understanding of a chemical reaction requires the characterization of its transition state and the associated energy barriers. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the geometries and energies of transition states. At present, no such computational studies have been published for 2-(1-Aminobutyl)-6-chloro-4-fluorophenol.
Such analyses would provide a quantitative picture of the reaction energetics, including activation energies and reaction enthalpies. This information is key to predicting the feasibility of a reaction and understanding the factors that control its rate.
Role of Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. For reactions involving a polar molecule like this compound, solvent polarity, proticity, and coordinating ability are expected to play a significant role. However, systematic studies on the effect of different solvents on the transformations of this compound have not been reported.
Future research could involve conducting reactions in a variety of solvents with different properties to map out the solvent's influence on reaction outcomes. This would not only provide practical guidance for synthesis but also offer deeper insights into the reaction mechanism, particularly the nature of the transition state.
Stereochemical Outcome Determination in Chiral Syntheses
The presence of a chiral center at the 1-position of the aminobutyl group means that reactions involving this compound can have stereochemical implications. In syntheses where this stereocenter is formed or modified, determining the enantiomeric or diastereomeric purity of the product is essential. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are standard methods for this purpose.
While the principles of asymmetric synthesis can be applied, there is no specific literature detailing the stereochemical outcomes of chiral syntheses involving this compound.
Catalytic Cycles and Ligand Effects in Transformations
Many chemical transformations are facilitated by catalysts, and understanding the catalytic cycle is fundamental to optimizing the reaction. This involves identifying the active catalytic species, the elementary steps of the cycle (e.g., oxidative addition, reductive elimination, insertion), and any catalyst deactivation pathways. For transformations of this compound that might be catalyzed by transition metals, the nature of the ligands coordinated to the metal center would be expected to have a profound impact on the reaction's efficiency and selectivity.
Currently, there are no published studies that delineate a specific catalytic cycle for a transformation involving this compound or investigate the effect of different ligands. Such research would be invaluable for the development of efficient and selective synthetic methods.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Role of Halogen Substituents (Chlorine and Fluorine) in Modulating Molecular Interactions
The presence and positioning of chlorine and fluorine atoms on the phenolic ring are critical in modulating the electronic and conformational properties of 2-(1-Aminobutyl)-6-chloro-4-fluorophenol.
Electronic Effects and Their Influence on Aromatic Reactivity
Fluorine, being the most electronegative element, has a more pronounced deactivating effect on the benzene (B151609) ring compared to other halogens. vaia.com Chlorine also deactivates the ring through its inductive effect. nih.gov However, halogens like chlorine also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). quora.com This resonance effect tends to increase electron density at the ortho and para positions. In the case of this compound, the interplay of these inductive and resonance effects modulates the electron distribution on the aromatic ring, which in turn can influence the molecule's interaction with binding sites on biological targets. researchgate.net The substitution of chlorine at the ortho or para position on an aromatic ring has been shown to increase oxidation rate constants due to a pi-electron donating conjugative effect. nih.gov
| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring Reactivity |
|---|---|---|---|
| Fluorine | Strongly electron-withdrawing | Weakly electron-donating | Strong deactivation |
| Chlorine | Strongly electron-withdrawing | Weakly electron-donating | Deactivation, with some directionality to ortho/para positions |
Fluorine as a Conformational Constraint and Hydrogen Bond Acceptor
The fluorine atom in this compound can act as a conformational constraint and a hydrogen bond acceptor, influencing the molecule's three-dimensional structure and its potential for intermolecular interactions. The introduction of fluorine can significantly alter the conformational preferences of a molecule. nih.gov This is due to both steric and electronic factors. While small in size, the fluorine atom can influence the rotational barriers of adjacent groups.
Furthermore, organic fluorine can act as a weak hydrogen bond acceptor. nih.govresearchgate.netcas.cn Although fluorine is a weak acceptor, these interactions can be crucial for the stabilization of ligand-protein complexes. nih.govresearchgate.net The ability of the fluorine atom in this compound to accept a hydrogen bond can contribute to its binding affinity and selectivity for a particular biological target. The interaction energy of fluorine-containing hydrogen bonds is largely determined by the donor-acceptor distance. nih.gov
Influence of the Chiral Aminobutyl Moiety on Molecular Recognition
The aminobutyl side chain, with its chiral center at the first carbon, is a key determinant of the molecule's ability to selectively interact with biological targets.
Stereoisomeric Effects on Molecular Interactions and Selectivity
The presence of a chiral center in the aminobutyl group means that this compound exists as a pair of enantiomers. These stereoisomers, while having identical physical and chemical properties in an achiral environment, can exhibit significantly different biological activities. biomedgrid.com This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. mdpi.comresearchgate.net
The differential binding of enantiomers can result in one isomer having a higher affinity and/or efficacy for a target compared to the other. nih.gov For instance, the three-dimensional arrangement of the amino and butyl groups relative to the phenol (B47542) ring will differ between the (R) and (S) enantiomers, leading to distinct interactions with the amino acid residues in a binding pocket. nih.gov The correct spatial orientation is necessary to activate or block a specific receptor. mdpi.com This stereoselectivity is a fundamental principle in pharmacology and drug design. biomedgrid.com
Conformational Flexibility and Rotational Barriers of the Side Chain
The aminobutyl side chain possesses conformational flexibility due to rotation around its single bonds. This flexibility allows the moiety to adopt various spatial arrangements, some of which may be more favorable for binding to a target. However, this rotation is not entirely free and is hindered by rotational barriers. researchgate.net
Contribution of the Phenolic Hydroxyl Group to Intermolecular Forces
The phenolic hydroxyl (-OH) group is a crucial functional group in this compound for establishing intermolecular interactions. This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets. acs.orgnih.gov
| Functional Group | Primary Mode of Interaction | Influence on Molecular Properties |
|---|---|---|
| Chlorine and Fluorine | Inductive effects, weak hydrogen bond acceptance (Fluorine) | Modulates aromatic reactivity, influences conformation |
| Chiral Aminobutyl Moiety | Stereospecific interactions, conformational flexibility | Determines molecular recognition and selectivity |
| Phenolic Hydroxyl Group | Hydrogen bond donor and acceptor | Key contributor to intermolecular forces and binding affinity |
Derivatization Strategies for Probing Structure-Function Relationships (e.g., functional group modifications, isotopic labeling)
Derivatization is a key strategy in medicinal chemistry to probe the relationship between the structure of a molecule and its biological function. For this compound, several modifications could be systematically introduced to explore its SAR.
Functional Group Modifications:
The primary sites for modification on this compound include the phenolic hydroxyl group, the aminobutyl side chain, and the aromatic ring.
Phenolic Hydroxyl Group: The acidity and hydrogen-bonding capability of the hydroxyl group are often critical for receptor binding. Etherification to form a methoxy (B1213986) or ethoxy group would eliminate its ability to act as a hydrogen bond donor, which can reveal the importance of this interaction. drugdesign.org Esterification would introduce a bulkier group and alter the electronic properties.
Aminobutyl Side Chain: The basicity and length of the aminobutyl side chain are likely important for activity. N-acylation or N-alkylation would reduce the basicity of the amino group and could impact ionic interactions with biological targets. pharmacy180.com Shortening or lengthening the butyl chain would probe the spatial requirements of the binding pocket.
Aromatic Ring Substituents: The chloro and fluoro substituents on the aromatic ring influence the compound's lipophilicity and electronic distribution. Replacing these halogens with other groups, such as a methyl or trifluoromethyl group, would help to determine the optimal electronic and steric properties for activity.
A hypothetical derivatization series to probe the SAR of this compound is presented in the table below.
| Modification Site | Derivative | Rationale for Modification |
| Phenolic Hydroxyl | 2-(1-Aminobutyl)-6-chloro-4-fluoroanisole | To assess the importance of the hydroxyl as a hydrogen bond donor. |
| Aminobutyl Chain | N-Acetyl-2-(1-aminobutyl)-6-chloro-4-fluorophenol | To reduce the basicity of the amino group and probe ionic interactions. |
| Aromatic Ring | 2-(1-Aminobutyl)-4,6-dichlorophenol | To evaluate the electronic and steric effects of replacing fluorine with chlorine. |
| Aromatic Ring | 2-(1-Aminobutyl)-6-chloro-4-methylphenol | To investigate the impact of substituting an electron-withdrawing fluorine with an electron-donating methyl group. |
Isotopic Labeling:
Isotopic labeling is a powerful technique to trace the metabolic fate and mechanism of action of a compound without significantly altering its chemical properties. wikipedia.org For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated.
Deuterium Labeling: Replacing hydrogen atoms at specific positions with deuterium can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can help to identify sites of metabolic oxidation.
Carbon-13 and Nitrogen-15 Labeling: Incorporating ¹³C or ¹⁵N into the molecular scaffold allows the compound to be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chemrxiv.orguchicago.eduacs.org This is particularly useful in studying drug metabolism and identifying metabolites, as well as in quantifying the binding of the compound to its target. chemrxiv.orguchicago.eduacs.org A recent method for the core-labeling of phenols with carbon isotopes could be applicable for synthesizing labeled versions of this compound. chemrxiv.orguchicago.eduacs.orgdigitellinc.com
Computational QSAR and Cheminformatics Approaches to Predict Molecular Behavior
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These approaches are instrumental in predicting the activity of novel compounds and in guiding the design of more effective molecules. nih.govnih.gov
For a series of analogs of this compound, a QSAR model could be developed by correlating their biological activity with various molecular descriptors. These descriptors quantify different aspects of the molecular structure:
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a compound's ability to cross cell membranes.
Electronic Descriptors: Hammett constants (σ) describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important electronic descriptors. nih.gov
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) quantify the size and shape of substituents.
A typical QSAR study would involve the synthesis of a training set of compounds, measurement of their biological activity, calculation of molecular descriptors, and then the development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The predictive power of the model is then validated using an external test set of compounds.
The table below illustrates a hypothetical dataset that could be used to develop a QSAR model for a series of analogs of this compound.
| Compound | R1 (at C4) | R2 (at C6) | logP | σ (para) | MR | Biological Activity (IC50, µM) |
| 1 | F | Cl | 3.5 | 0.06 | 1.0 | 5.2 |
| 2 | Cl | Cl | 3.8 | 0.23 | 6.0 | 3.1 |
| 3 | Br | Cl | 4.0 | 0.23 | 8.9 | 2.5 |
| 4 | CH3 | Cl | 3.7 | -0.17 | 5.7 | 8.9 |
| 5 | OCH3 | Cl | 3.3 | -0.27 | 7.9 | 12.4 |
Cheminformatics approaches also play a crucial role in analyzing large datasets of chemical compounds to identify patterns and relationships that might not be apparent from smaller-scale studies. nih.gov Techniques such as molecular docking can be used to predict the binding mode of this compound and its analogs to a specific biological target, providing insights into the key interactions that drive activity.
Advanced Analytical and Preparative Methodologies
Chromatographic Techniques for Separation and Purification
Chromatography remains a cornerstone for the analytical and preparative separation of complex chemical entities. For a molecule like 2-(1-Aminobutyl)-6-chloro-4-fluorophenol, which possesses a chiral center, a phenolic hydroxyl group, and an amino group, a variety of chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of and isolating this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The separation of analogous compounds, such as other aminophenol and chlorophenol isomers, has been successfully achieved using this method.
A typical RP-HPLC setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. For the analysis of aminophenols, the mobile phase composition is critical and often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a key parameter to control the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. For instance, a slightly acidic mobile phase can ensure the amino group is protonated, leading to predictable interactions with the stationary phase.
Detection is commonly performed using a UV spectrophotometric detector, with the detection wavelength chosen based on the chromophoric properties of the phenol (B47542) ring. For related aminophenols, detection wavelengths are often set around 232 nm or 275 nm.
Illustrative HPLC Method Parameters for Structurally Similar Compounds:
| Parameter | Value | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or perchloric acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 232-275 nm |
Gas Chromatography (GC) for Volatile Derivatives and Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the polar -OH and -NH2 groups into less polar, more volatile moieties.
Common derivatization agents for phenolic and amino groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). These reagents react to form trimethylsilyl (B98337) or trifluoroacetyl derivatives, respectively, which are more amenable to GC analysis. The analysis of chlorophenols and chiral amines has been successfully performed using GC after appropriate derivatization.
The separation would be carried out on a capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for definitive identification and structural elucidation.
Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination
The presence of a chiral center at the first carbon of the aminobutyl group means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they may exhibit different biological activities. Chiral chromatography, particularly HPLC with a Chiral Stationary Phase (CSP), is the most common and reliable method for this purpose.
CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines and amino alcohols. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal selectivity and resolution.
The determination of enantiomeric excess (% ee) is a primary application of this technique in asymmetric synthesis and quality control.
Electrophoretic Separation Techniques
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Given that this compound has both an acidic phenolic group and a basic amino group, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE). This makes it an excellent candidate for CE analysis.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. At a low pH, the amino group will be protonated, and the compound will migrate as a cation. At a high pH, the phenolic group will be deprotonated, and it will migrate as an anion. This pH-dependent behavior allows for fine-tuning of the separation. Studies on other halogenated phenols and aminophenols have demonstrated the utility of CE for their separation. The use of additives like cyclodextrins in the BGE can also be employed to separate the enantiomers of the compound.
Electrochemical Sensing and Detection Methodologies
The phenolic moiety of this compound is electrochemically active, meaning it can be oxidized at an electrode surface. This property can be exploited for its detection and quantification using electrochemical sensors. These methods are often characterized by high sensitivity, rapid response, and relatively low instrumentation cost.
Electrochemical detection can be coupled with separation techniques like HPLC or CE, where an electrochemical detector is used in place of a UV detector. This can provide enhanced sensitivity and selectivity for electroactive analytes.
Furthermore, dedicated electrochemical sensors can be developed for the direct detection of the compound in various matrices. These sensors typically consist of a modified electrode, where the surface is tailored to enhance the electrochemical response of the target analyte. Modifications can include the use of nanomaterials, polymers, or molecularly imprinted polymers to improve sensitivity and selectivity towards phenolic compounds. The analytical performance of such sensors for various phenolic compounds has been well-documented, with detection limits often reaching nanomolar levels.
Typical Performance of Electrochemical Sensors for Phenolic Compounds:
| Parameter | Typical Range | Reference |
| Linear Range | 10⁻⁷ M to 10⁻⁴ M |
|
Sample Preparation and Preconcentration Strategies (e.g., Cloud Point Extraction)
Cloud Point Extraction (CPE) is a highly efficient and environmentally friendly separation and preconcentration technique that is particularly well-suited for the extraction of organic compounds, such as phenols, from aqueous matrices. nih.govmdpi.com The methodology is based on the phase behavior of non-ionic surfactant solutions, which, upon heating above a specific temperature known as the cloud point temperature, separate into two distinct phases: a surfactant-rich phase of small volume and a dilute aqueous phase. nih.gov This process facilitates the transfer of the analyte from the large volume of the aqueous sample into the small volume of the surfactant-rich phase, thereby achieving significant preconcentration. nih.gov
The mechanism involves the entrapment of the analyte molecules within the hydrophobic cores of the micelles formed by the surfactant in the aqueous solution. mdpi.com When the temperature is increased, dehydration of the surfactant's hydrophilic groups causes the micelles to aggregate and form the separate, denser, surfactant-rich phase. Hydrophobic compounds like this compound are preferentially partitioned into this phase. The effectiveness of CPE is governed by several key parameters, including the type and concentration of the surfactant, pH of the sample, equilibrium temperature, and incubation time. nih.gov For phenolic compounds, adjusting the pH to a level where the compound is in its less polar, non-ionized form can enhance its partitioning into the micellar phase. researchgate.net
Research on various phenolic compounds has established optimal conditions for their extraction. For instance, surfactants like Triton X-114 are commonly used, with concentrations typically ranging from 2.0% to 6.0% (w/v or v/v). nih.govteilar.gr The addition of salts such as Na₂SO₄ can lower the cloud point temperature and improve extraction efficiency. nih.gov Equilibrium temperatures are generally set 15–20°C above the surfactant's cloud point to ensure complete phase separation. nih.gov Studies have demonstrated high recovery rates, often exceeding 90%, for a variety of phenols using optimized CPE protocols. teilar.gr
Table 1: Hypothetical Optimization of Cloud Point Extraction Parameters for this compound This table presents illustrative data for the optimization of a CPE method for the target compound, based on typical findings for similar phenolic compounds.
| Parameter | Range Studied | Optimal Value | Recovery (%) |
| Triton X-114 Conc. (% w/v) | 0.5 - 3.0 | 2.0 | 94.5 |
| pH | 3.0 - 9.0 | 7.5 | 95.2 |
| Equilibrium Temp. (°C) | 35 - 55 | 45 | 96.1 |
| Incubation Time (min) | 10 - 40 | 20 | 95.8 |
| Na₂SO₄ Conc. (% w/v) | 0.0 - 5.0 | 3.0 | 96.5 |
Crystallographic Methods for Solid-State Structural Determination (e.g., X-ray Crystallography)
X-ray Crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid state. nih.gov This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the atomic connectivity and stereochemistry of a molecule. For a novel compound such as this compound, X-ray crystallography would provide unequivocal proof of its constitution, configuration, and conformation in the crystalline form.
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously recorded by a detector. nih.gov
This diffraction data is then processed to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal. The symmetry is described by one of the 230 possible space groups. By analyzing the intensities of the diffraction spots, a map of the electron density within the unit cell can be calculated. This map is then interpreted to build a model of the molecule, identifying the positions of individual atoms. nih.gov The final refined structure provides a highly accurate three-dimensional representation of the molecule and reveals how the molecules are arranged relative to one another in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. While specific data for this compound is not publicly available, analysis of related structures, such as other halogenated aminophenols, demonstrates the utility of this method. researchgate.netresearchgate.net
Table 2: Representative Crystallographic Data for a Substituted Phenol Compound This table shows a hypothetical set of crystallographic data that could be expected from an X-ray diffraction analysis of this compound, based on data for similar organic molecules.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃ClFNO |
| Formula Weight | 217.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.154(2) |
| b (Å) | 8.231(1) |
| c (Å) | 12.556(3) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1012.5(4) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.428 |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Final R-factor (R₁) | 0.045 |
Emerging Research Avenues and Future Perspectives
Development of Novel and Sustainable Synthetic Processes for Chiral Fluorinated Aminophenols
The synthesis of complex molecules like 2-(1-Aminobutyl)-6-chloro-4-fluorophenol presents significant challenges in achieving high enantioselectivity and sustainability. Future research will likely focus on moving beyond traditional multi-step synthetic routes, which often involve harsh reagents and generate substantial waste.
Biocatalysis and Green Chemistry: One of the most promising avenues is the use of biocatalysis. Enzymes such as transaminases and amine dehydrogenases offer exquisite control over stereochemistry, enabling the asymmetric synthesis of chiral amines under mild, aqueous conditions. nih.govnih.govnih.gov The enzymatic resolution of racemic mixtures or the direct asymmetric amination of a suitable ketone precursor could provide a highly efficient route to the desired enantiomer of the aminobutyl side chain. Furthermore, green chemistry principles are being increasingly applied to the synthesis of aminophenols. acs.orgnih.gov This includes the use of renewable starting materials and environmentally benign catalytic systems, such as catalytic hydrogenation in pressurized CO2/H2O systems, to reduce the environmental impact of production. nih.govgoogle.com
Advanced Fluorination and Chlorination Techniques: Recent advances in halogenation chemistry offer more precise and sustainable methods for introducing fluorine and chlorine atoms onto the phenol (B47542) ring. Deoxyfluorination of phenols and modern electrophilic fluorination reagents provide milder alternatives to traditional methods. wikipedia.orgnumberanalytics.com Similarly, improved chlorination protocols can offer greater regioselectivity. The integration of these advanced halogenation techniques with biocatalytic or other enantioselective methods will be crucial for developing efficient and sustainable total syntheses of chiral fluorinated aminophenols.
A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
| Stereocontrol | Often relies on chiral auxiliaries or resolution of racemates. | Biocatalysis (e.g., transaminases) for direct asymmetric synthesis. nih.govnih.gov |
| Reagents | Can involve harsh and hazardous reagents (e.g., strong acids/bases, heavy metals). | Use of enzymes, greener solvents, and catalytic systems. acs.orgnih.gov |
| Waste Generation | Typically produces significant amounts of chemical waste. | Reduced waste through higher atom economy and catalyst recycling. google.com |
| Energy Consumption | May require high temperatures and pressures. | Often proceeds under mild, ambient conditions. nih.gov |
| Fluorination | Can involve hazardous reagents like HF. | Milder reagents like PhenoFluor or electrochemical methods. wikipedia.org |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. For a compound like this compound, these computational tools can accelerate research in several key areas.
Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of novel aminophenol derivatives. acs.orgchemscene.com By training algorithms on existing data for related halogenated and chiral compounds, it is possible to forecast properties such as solubility, toxicity, and potential therapeutic effects without the need for initial synthesis and testing. chemscene.com This in silico screening can prioritize the most promising candidates for further investigation.
The potential applications of AI/ML in the study of this compound are summarized in Table 2.
| Application Area | AI/ML Tool | Potential Impact |
| Property Prediction | QSPR/QSAR Models | Rapidly estimate physicochemical and biological properties. acs.orgchemscene.com |
| Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel aminophenol derivatives with optimized properties. nih.govrsc.org |
| Synthesis Planning | Retrosynthesis Algorithms | Identify efficient and sustainable synthetic routes. wikipedia.org |
| Chirality Prediction | Chirality-aware deep learning models | Predict enantioselectivity of synthetic reactions. nih.govchemistryviews.org |
Exploration of Supramolecular Chemistry and Self-Assembly Based on Compound Interactions
The unique structural features of this compound—a chiral center, hydrogen bond donors (hydroxyl and amino groups), and halogen atoms—make it a fascinating candidate for studies in supramolecular chemistry and self-assembly.
Intermolecular Interactions: The interplay of various non-covalent interactions will govern the self-assembly behavior of this molecule. Hydrogen bonding between the phenol and amino groups is expected to be a dominant force, leading to the formation of well-defined aggregates in solution or ordered structures in the solid state. acs.orgnih.gov Additionally, the presence of fluorine and chlorine atoms introduces the possibility of halogen bonding, where these atoms act as electrophilic centers and interact with Lewis bases. nih.govresearchgate.net The directionality and strength of these halogen bonds, combined with hydrogen bonds and potential π-π stacking of the aromatic rings, could lead to the formation of complex and hierarchical supramolecular architectures.
Crystal Engineering and Chiral Materials: The chirality of the aminobutyl group can direct the formation of chiral supramolecular structures, such as helical fibers or nanotubes. By carefully controlling the self-assembly conditions, it may be possible to create materials with unique chiroptical properties. Crystal engineering principles can be applied to design co-crystals with other molecules, where the predictable nature of hydrogen and halogen bonds is used to control the solid-state packing and, consequently, the material's properties. nih.govwikipedia.org The fluorination of phenols has been shown to enhance their hydrogen bond donor capabilities, which could be exploited in the design of self-assembled monolayers on surfaces. researchgate.net
Innovation in Analytical Platforms for High-Throughput and Ultrasensitive Characterization
The comprehensive characterization of this compound and its potential derivatives requires advanced analytical techniques that can handle the complexities of chirality and multiple halogen substituents, preferably in a high-throughput manner.
Chiral Separation and Analysis: The separation of enantiomers is critical for understanding their distinct biological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established technique for this purpose. nih.govnih.gov Capillary electrophoresis also offers high-efficiency chiral separations. numberanalytics.commdpi.com Emerging mass spectrometry (MS) based methods, such as those employing chiral selectors in the gas phase or ion mobility MS, offer rapid and sensitive chiral analysis without the need for chromatographic separation. acs.orgnih.govresearchgate.net For high-throughput screening of enantiomeric excess in asymmetric synthesis, fluorescence-based assays and circular dichroism spectroscopy are becoming increasingly valuable. nih.govresearchgate.net
Ultrasensitive Detection of Halogenated Compounds: The presence of fluorine and chlorine necessitates sensitive analytical methods for trace-level detection, particularly in complex matrices. Techniques combining gas chromatography with high-resolution mass spectrometry (GC-HRMS) are powerful tools for the analysis of halogenated organic compounds. google.com Furthermore, 19F Nuclear Magnetic Resonance (NMR) spectroscopy provides a unique and quantitative way to track the fate of fluorinated compounds and their metabolites. nih.govchemscene.com The development of electrochemical sensors, for instance, those based on graphene or conducting polymers, offers the potential for ultrasensitive and real-time detection of phenolic compounds. openaccessgovernment.org
A summary of advanced analytical platforms is provided in Table 3.
| Analytical Challenge | Innovative Platform | Key Advantages |
| Enantiomer Separation | Chiral HPLC, Capillary Electrophoresis | High resolution and established methodology. nih.govnumberanalytics.com |
| Rapid Chiral Analysis | Mass Spectrometry (Kinetic Method, Ion Mobility) | High speed and sensitivity, no chromatographic separation needed. acs.orgresearchgate.net |
| High-Throughput Screening | Fluorescence and Circular Dichroism Assays | Rapid determination of enantiomeric excess. nih.govresearchgate.net |
| Halogenated Compound Analysis | GC-HRMS, 19F NMR | High selectivity and structural information. nih.govgoogle.com |
| Ultrasensitive Detection | Electrochemical Sensors | Real-time monitoring and high sensitivity. openaccessgovernment.org |
Interdisciplinary Research Directions in Chemical Biology and Materials Science
The multifaceted nature of this compound opens up exciting possibilities at the interface of chemistry, biology, and materials science.
Chemical Biology and Bioorthogonal Chemistry: Fluorinated aminophenols have been developed as pH-sensitive probes for measuring intracellular pH. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and the C-F bond's stability, make it a valuable label for 19F NMR-based studies in biological systems. Furthermore, the functional groups on the molecule could be modified for use in bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.org For example, the amino group could be functionalized with a chemical reporter to enable the tracking and visualization of the molecule within a cell.
Materials Science: In the realm of materials science, chiral aminophenols have been used as monomers to create helical polymer nanotubes with controlled handedness. nih.gov The ability of the aminophenol unit to polymerize, combined with the chirality of the aminobutyl group, could be exploited to synthesize novel chiral polymers. Fluorinated polymers are known for their unique properties, including chemical inertness, low surface energy, and interesting electrical properties. nih.govsciengine.com By incorporating the this compound unit into a polymer backbone, it may be possible to create new materials with tailored properties for applications in areas such as specialty coatings, membranes, or electronic devices. Additionally, halogenated phenols can be used to prepare polymeric materials with applications in coating compositions. google.com
Q & A
Q. What are the established synthetic routes for 2-(1-Aminobutyl)-6-chloro-4-fluorophenol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including halogenation, alkylation, and amination. For example:
- Halogenation : Chlorination/fluorination of phenol derivatives under controlled temperature (e.g., 0–5°C) to avoid over-substitution .
- Aminobutyl introduction : Alkylation using 1-aminobutyl bromide in anhydrous solvents (e.g., THF) with catalysts like NaH to enhance nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Key factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly affect yields. For instance, excess alkylating agents may lead to side products like di-alkylated derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify the aminobutyl chain (δ 1.2–1.8 ppm for CH groups) and aromatic substituents (δ 6.8–7.5 ppm for chloro/fluoro-substituted protons) .
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents. For related compounds, C–F and C–Cl bond lengths (~1.34 Å and ~1.73 Å, respectively) are critical for validating structural models .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]) and fragmentation patterns (e.g., loss of NH or Cl/F groups) .
Q. How is the preliminary biological activity of this compound screened in vitro?
- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC values calculated to assess potency .
- Enzyme inhibition : Kinetic studies using fluorogenic substrates to measure inhibition constants () for target enzymes (e.g., kinases, proteases) .
- Solubility : Pre-screening in PBS or DMSO ensures compatibility with biological buffers .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?
- Exchange-correlation functionals : B3LYP (Becke’s three-parameter hybrid functional) accurately calculates ionization potentials and electron affinities, critical for understanding redox behavior .
- Charge distribution : Mulliken population analysis reveals electron-withdrawing effects of Cl/F substituents, which polarize the aromatic ring and enhance electrophilic substitution susceptibility .
- Thermochemical accuracy : DFT-derived atomization energies (average error ±2.4 kcal/mol) validate experimental thermochemical data .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Conformational analysis : Molecular dynamics (MD) simulations (e.g., AMBER force field) identify bioactive conformations that differ from DFT-optimized gas-phase structures .
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to account for solvation-free energy differences, which may alter binding affinities .
- Metabolite interference : LC-MS/MS detects metabolic byproducts (e.g., hydroxylated derivatives) that may reduce observed activity .
Q. How does the aminobutyl side chain influence molecular interactions with biological targets?
- Hydrogen bonding : The primary amine forms H-bonds with catalytic residues (e.g., Asp/Glu in enzymes), validated via mutagenesis studies .
- Hydrophobic interactions : The butyl chain enhances binding to hydrophobic pockets, as shown in docking studies (AutoDock Vina) with ΔG values < −8 kcal/mol .
- Steric effects : Bulkier substituents reduce binding affinity, as observed in analogues with tert-butyl groups .
Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol (90:10) to separate enantiomers (resolution factor >1.5) .
- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct aminobutyl group formation with >90% enantiomeric excess (ee) .
- Circular dichroism (CD) : Monitors enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .
Q. How are conflicting data on halogen substituent effects rationalized in structure-activity relationships (SAR)?
- Electrostatic potential maps : Fluorine’s electronegativity increases aromatic ring polarization, enhancing interactions with cationic residues (e.g., Lys/Arg) .
- Comparative SAR : Analogues with Cl → Br substitutions show reduced solubility but higher lipophilicity (logP increases by ~0.5), impacting membrane permeability .
- Meta-substitution effects : Moving Cl/F to meta positions alters steric hindrance, as shown in IC shifts from nM to μM ranges .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
